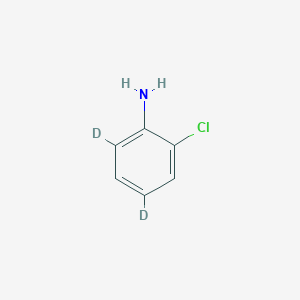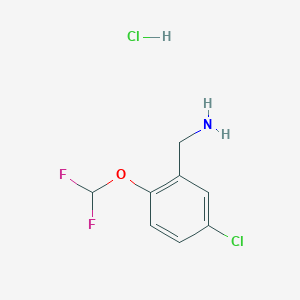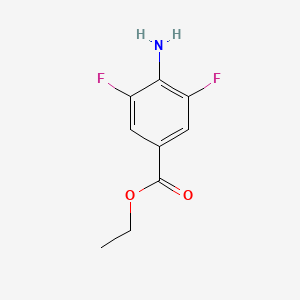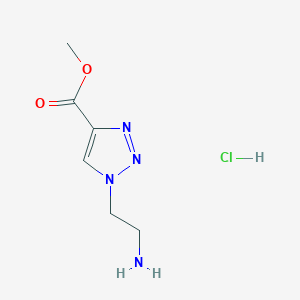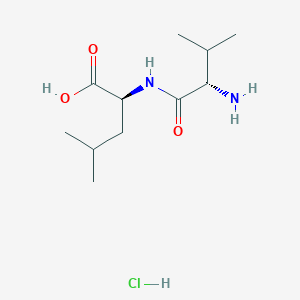
H-Val-Leu-OH.HCl
Overview
Description
H-Val-leu-OH hydrochloride is a dipeptide compound formed from L-valine and L-leucine residues. It is commonly used in biochemical research and has applications in various scientific fields. The compound is known for its stability and ability to form hydrogels, making it useful in material science and biomedical applications .
Mechanism of Action
Target of Action
The primary target of the compound H-Val-Leu-OH.HCl is the human kidney dipeptidase . This enzyme plays a crucial role in the metabolism of certain proteins in the body.
Mode of Action
This compound interacts with its target, the human kidney dipeptidase, by serving as a substrate for this enzyme
Biochemical Pathways
The compound this compound, being a dipeptide, is involved in protein metabolism. Dipeptides like this compound can be broken down into their constituent amino acids, valine and leucine, which are then involved in various metabolic pathways. For instance, branched-chain amino acids like valine and leucine play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease in humans and animals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Val-Leu-OHAs a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can interact with its target, the human kidney dipeptidase .
Result of Action
The molecular and cellular effects of H-Val-Leu-OHAs a substrate for human kidney dipeptidase, it likely contributes to the metabolism of proteins in the body .
Biochemical Analysis
Biochemical Properties
H-Val-leu-OH hydrochloride plays a significant role in biochemical reactions, particularly in protein synthesis and degradation pathways. It interacts with several enzymes and proteins, including dipeptidases and peptidyl transferases, which facilitate its incorporation into or release from peptide chains. The interactions between H-Val-leu-OH hydrochloride and these biomolecules are primarily based on peptide bond formation and hydrolysis, which are essential for maintaining protein homeostasis .
Cellular Effects
H-Val-leu-OH hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, H-Val-leu-OH hydrochloride can impact gene expression by influencing transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism, including alterations in energy production and nutrient utilization .
Molecular Mechanism
At the molecular level, H-Val-leu-OH hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis, such as dipeptidases. Additionally, H-Val-leu-OH hydrochloride can modulate enzyme activity by binding to active sites or allosteric sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Val-leu-OH hydrochloride can vary over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that H-Val-leu-OH hydrochloride can have sustained effects on cellular function, including alterations in protein synthesis and degradation pathways. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of H-Val-leu-OH hydrochloride in animal models are dose-dependent. At lower doses, the compound can enhance protein synthesis and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations .
Metabolic Pathways
H-Val-leu-OH hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which facilitate its incorporation into or release from peptide chains. These interactions can affect metabolic flux and the levels of various metabolites, ultimately influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, H-Val-leu-OH hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments. The distribution of H-Val-leu-OH hydrochloride can affect its localization and accumulation, influencing its activity and function.
Subcellular Localization
H-Val-leu-OH hydrochloride is localized within specific subcellular compartments, such as the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of H-Val-leu-OH hydrochloride is essential for its role in various biochemical processes and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-leu-OH hydrochloride can be synthesized through chemical or biological methods. The chemical synthesis involves the coupling of L-valine and L-leucine using peptide synthesis techniques. This process typically includes steps such as acylation, deprotection, and condensation reactions. The reaction conditions often involve the use of solvents like methanol and water, with ultrasonic treatment to enhance solubility .
Industrial Production Methods
Industrial production of H-Val-leu-OH hydrochloride involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, employing solid-phase peptide synthesis (SPPS) techniques. The use of environmentally friendly solvents and reagents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
H-Val-leu-OH hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
H-Val-leu-OH hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in tissue engineering.
Industry: Utilized in the production of hydrogels and other biomaterials for various industrial applications
Comparison with Similar Compounds
Similar Compounds
H-Leu-Val-OH: Another dipeptide with similar properties but different sequence.
H-Val-Gln-OH: A dipeptide with glutamine instead of leucine, offering different biochemical properties.
Z-Val-Leu-OBzl: A protected dipeptide used in peptide synthesis
Uniqueness
H-Val-leu-OH hydrochloride is unique due to its ability to form stable hydrogels and its versatility in various scientific applications. Its specific sequence and structure provide distinct properties that are not found in other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPWDPDAJVHPD-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1433845.png)
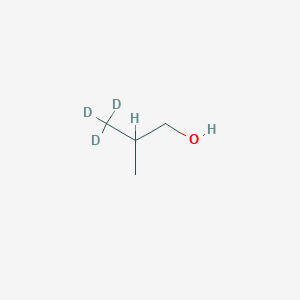

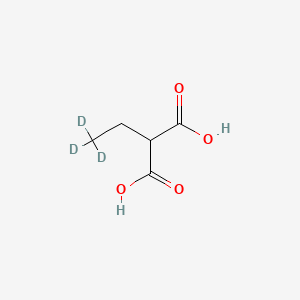
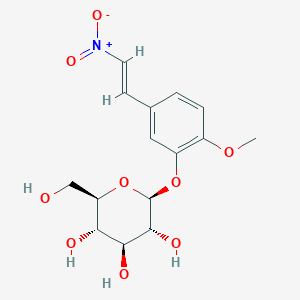

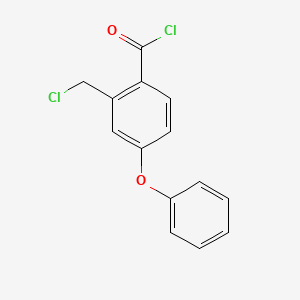
![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)
